molecular formula C24H29N7O4 B11182149 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11182149
M. Wt: 479.5 g/mol
InChI Key: JMTNQBKWNPIGLE-UHFFFAOYSA-N
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Description

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core substituted with a piperazine ring and benzodioxole moiety, making it a unique structure for research and industrial applications.

Preparation Methods

The synthesis of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It acts as an inhibitor for certain enzymes and receptors, modulating their activity. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their function. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or modulation of neurotransmitter release in neurological disorders .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H29N7O4

Molecular Weight

479.5 g/mol

IUPAC Name

6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C24H29N7O4/c1-32-17-4-6-19(33-2)18(12-17)26-24-28-22(27-23(25)29-24)14-31-9-7-30(8-10-31)13-16-3-5-20-21(11-16)35-15-34-20/h3-6,11-12H,7-10,13-15H2,1-2H3,(H3,25,26,27,28,29)

InChI Key

JMTNQBKWNPIGLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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